1-(2-Fluoro-3-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Fluoro-3-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol . This compound is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(2-Fluoro-3-mercaptophenyl)propan-1-one involves several steps. One common method includes the reaction of 2-fluoro-3-mercaptophenylboronic acid with a suitable propanone derivative under specific conditions . The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Fluoro-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-3-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive mercapto group.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, leading to enzyme inhibition or modification of protein function. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
1-(2-Fluoro-3-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Chloro-3-mercaptophenyl)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Fluoro-3-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(2-Fluoro-3-mercaptophenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
Properties
Molecular Formula |
C9H9FOS |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(2-fluoro-3-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FOS/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2H2,1H3 |
InChI Key |
LCQBTWVNUTYLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)S)F |
Origin of Product |
United States |
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